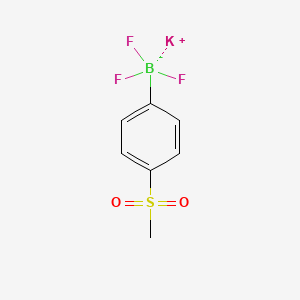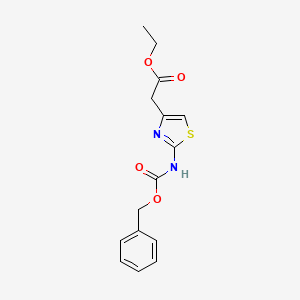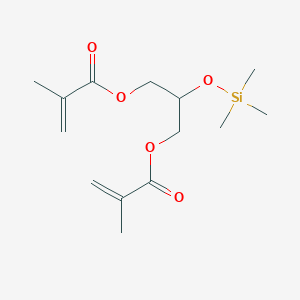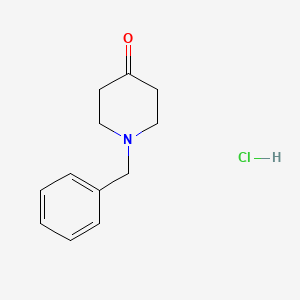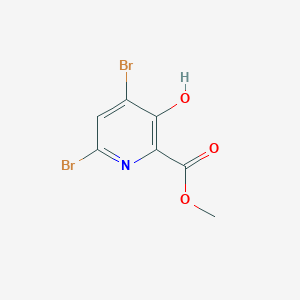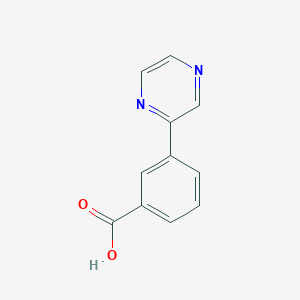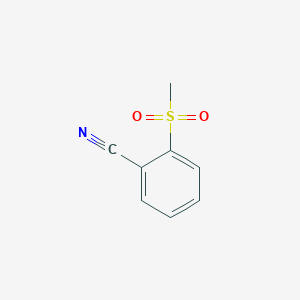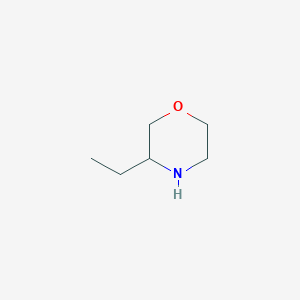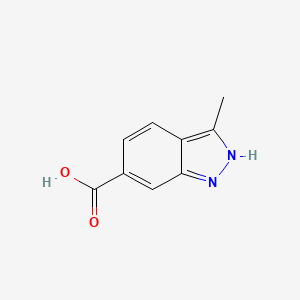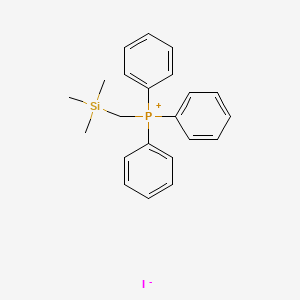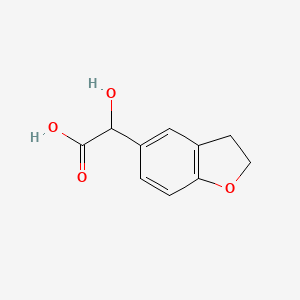
2-(2,3-二氢苯并呋喃-5-基)-2-羟基乙酸
概述
描述
2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development
科学研究应用
2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid has several scientific research applications, including:
作用机制
Target of Action
Benzofuran derivatives, which include this compound, have been shown to exhibit diverse pharmacological activities due to the multiple substitution sites on the benzodihydrofuran ring system .
Mode of Action
Compounds containing benzofuran structures have been shown to exert their antiproliferative activities through a variety of cell proliferation inhibitory mechanisms, including induction of apoptosis and inhibition of vegfr-2 .
Biochemical Pathways
Benzofuran derivatives have been found to exhibit a broad spectrum of chemotherapeutic properties and diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been found to exhibit diverse pharmacological activities, including nerve growth factor activating activity, anti-inflammatory, antioxidant properties, anti-alzheimer’s disease, antibacterial activity, and anticancer activity .
生化分析
Biochemical Properties
2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The interaction with these enzymes can influence the metabolic pathways and the overall pharmacokinetics of the compound. Additionally, 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid can bind to specific receptors, affecting signal transduction pathways and cellular responses.
Cellular Effects
The effects of 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . It also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . This binding can result in changes in enzyme activity, receptor signaling, and gene expression. For instance, the compound may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and the overall metabolic state of the cell.
Temporal Effects in Laboratory Settings
The effects of 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical and cellular effects . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as modulating cellular metabolism and gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels.
Metabolic Pathways
2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and the levels of various metabolites within the cell. The compound can also influence the activity of other metabolic enzymes, leading to changes in the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its biochemical and cellular effects, as well as its overall pharmacokinetics.
Subcellular Localization
The subcellular localization of 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid can be achieved through various synthetic routesFor instance, the cyclization of 2-hydroxyphenylacetic acid derivatives can be catalyzed by acids or bases to form the benzofuran ring . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities. Additionally, the use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of benzofuran derivatives with different functional groups .
相似化合物的比较
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
2,3-Dihydrobenzofuran-5-boronic acid: Used in cross-coupling reactions to prepare halogenated nucleosides.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran:
Uniqueness
2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid is unique due to its specific structural features, which combine the benzofuran ring with a hydroxyacetic acid moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5,9,11H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBVGKNTIBHHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633064 | |
| Record name | (2,3-Dihydro-1-benzofuran-5-yl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69999-15-1 | |
| Record name | (2,3-Dihydro-1-benzofuran-5-yl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

